molecular formula C10H7F3N2O B2367079 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one CAS No. 371967-27-0

3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one

Cat. No.: B2367079
CAS No.: 371967-27-0
M. Wt: 228.174
InChI Key: QFPNKURDNFJADK-UHFFFAOYSA-N
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Description

3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one is a heterocyclic compound that features a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chalcones bearing specific substituents, followed by cyclization and functional modifications . The reaction mixture is cooled to room temperature, and the formed solid precipitate is filtered off, washed with cold ethanol, dried, and then recrystallized from ethanol to provide the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the nitrile group also enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPNKURDNFJADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371967-27-0
Record name 3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one
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